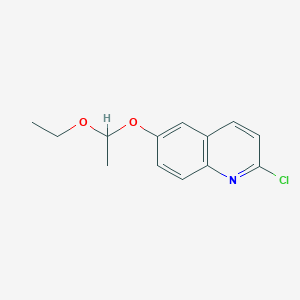

6-(1-Ethoxyethoxy)-2-chloroquinoline

Description

BenchChem offers high-quality 6-(1-Ethoxyethoxy)-2-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Ethoxyethoxy)-2-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-(1-ethoxyethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-3-16-9(2)17-11-5-6-12-10(8-11)4-7-13(14)15-12/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABIJNPIHDWPAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)OC1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR Spectral Data of 6-(1-Ethoxyethoxy)-2-chloroquinoline

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(1-ethoxyethoxy)-2-chloroquinoline. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document offers a detailed interpretation of the compound's spectroscopic signature, grounded in established principles of NMR spectroscopy and supported by comparative data from related structures.

Introduction

6-(1-Ethoxyethoxy)-2-chloroquinoline is a substituted quinoline derivative of interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a core structural motif in numerous pharmacologically active compounds, and the 2-chloro and 6-alkoxy substituents provide key handles for further chemical modification.[1][2] The 1-ethoxyethoxy group serves as a common acid-labile protecting group for the 6-hydroxyl functionality. Accurate characterization of this molecule by NMR spectroscopy is paramount for confirming its identity, assessing its purity, and understanding its electronic structure. This guide provides a detailed, predictive analysis of its ¹H and ¹³C NMR spectra, elucidating the rationale behind the expected chemical shifts and coupling patterns.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the atoms of 6-(1-ethoxyethoxy)-2-chloroquinoline are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of 6-(1-ethoxyethoxy)-2-chloroquinoline with atom numbering.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 6-(1-ethoxyethoxy)-2-chloroquinoline in CDCl₃ is expected to exhibit signals corresponding to the quinoline ring protons and the protons of the 1-ethoxyethoxy side chain. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atom in the quinoline ring, as well as the electron-donating effect of the alkoxy group.[1][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 7.4 | d | ~ 8.5 | 1H |

| H-4 | ~ 8.0 | d | ~ 8.5 | 1H |

| H-5 | ~ 7.9 | d | ~ 9.0 | 1H |

| H-7 | ~ 7.4 | dd | ~ 9.0, 2.5 | 1H |

| H-8 | ~ 7.2 | d | ~ 2.5 | 1H |

| H-1' | ~ 5.5 | q | ~ 5.3 | 1H |

| H-2' | ~ 3.7 | m | 2H | |

| H-3' | ~ 1.2 | t | ~ 7.0 | 3H |

| 1'-CH₃ | ~ 1.6 | d | ~ 5.3 | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Quinoline Protons: The protons on the quinoline ring are expected in the aromatic region (δ 7.0-8.5 ppm). H-4 is predicted to be the most downfield of the quinoline protons (excluding the region of the acetal proton) due to the deshielding effect of the adjacent nitrogen and the C-2 chloro substituent.[1] H-3 will appear as a doublet due to coupling with H-4. The protons on the benzene ring (H-5, H-7, and H-8) will have distinct chemical shifts. H-5 is expected to be a doublet coupled to H-7. H-7 will appear as a doublet of doublets due to coupling with H-5 and H-8. H-8 is anticipated to be a doublet with a smaller coupling constant from meta-coupling to H-7.

-

1-Ethoxyethoxy Protons: The characteristic signals of the 1-ethoxyethoxy protecting group are anticipated as follows: The acetal proton (H-1') will be a quartet around δ 5.5 ppm due to coupling with the methyl protons (1'-CH₃).[4] The methylene protons of the ethoxy group (H-2') are expected to appear as a multiplet around δ 3.7 ppm. The methyl protons of the ethoxy group (H-3') will be a triplet around δ 1.2 ppm. The methyl protons attached to the acetal carbon (1'-CH₃) will be a doublet around δ 1.6 ppm, coupled to the acetal proton H-1'.[4]

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show signals for the nine carbon atoms of the quinoline ring and the four carbons of the 1-ethoxyethoxy group. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 151 |

| C-3 | ~ 123 |

| C-4 | ~ 139 |

| C-4a | ~ 128 |

| C-5 | ~ 129 |

| C-6 | ~ 155 |

| C-7 | ~ 122 |

| C-8 | ~ 116 |

| C-8a | ~ 147 |

| C-1' | ~ 99 |

| C-2' | ~ 61 |

| C-3' | ~ 15 |

| 1'-CH₃ | ~ 20 |

Interpretation of the ¹³C NMR Spectrum:

-

Quinoline Carbons: The carbon atom bearing the chlorine (C-2) is expected to be significantly downfield.[1] The carbon atom at the 6-position (C-6), attached to the oxygen, will also be downfield due to the deshielding effect of the oxygen atom. The other quinoline carbons will appear in the typical aromatic region for heteroaromatic compounds.

-

1-Ethoxyethoxy Carbons: The acetal carbon (C-1') is characteristically found around δ 99 ppm. The methylene carbon of the ethoxy group (C-2') is expected around δ 61 ppm, and the methyl carbon (C-3') will be the most upfield at approximately δ 15 ppm. The methyl carbon attached to the acetal center (1'-CH₃) is predicted to be around δ 20 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to 6-(1-ethoxyethoxy)-2-chloroquinoline.[5]

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm in the ¹H spectrum and δ 77.16 ppm in the ¹³C spectrum.[6]

- Transfer the solution to a clean, dry 5 mm NMR tube.

- If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine characterization, referencing to the residual solvent peak is sufficient.

2. NMR Spectrometer Setup and Data Acquisition:

- The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

- For ¹H NMR:

- Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

- Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

- For ¹³C NMR:

- Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.

- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus (typically 1024 or more scans).

- Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

- Process the data similarly to the ¹H spectrum.

- 2D NMR Experiments (Optional but Recommended):

- For unambiguous assignment, especially for complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3][5]

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the complete assignment of the ¹H and ¹³C NMR spectra of 6-(1-ethoxyethoxy)-2-chloroquinoline.

Caption: Workflow for the complete NMR spectral assignment of 6-(1-ethoxyethoxy)-2-chloroquinoline.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 6-(1-ethoxyethoxy)-2-chloroquinoline. By leveraging data from analogous structures and fundamental NMR principles, a robust and well-reasoned interpretation of the expected spectral data has been presented. The provided experimental protocol offers a standardized approach for acquiring high-quality NMR data, which is essential for the accurate structural elucidation and purity assessment of this and related compounds in a research and development setting. The combination of predictive data and a clear methodological framework serves as a valuable resource for scientists working with substituted quinoline derivatives.

References

- BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.

- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2), 122.

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). [Image attached to a publication]. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes: (2-Ethoxyethyl) Vinyl Ether as a Protecting Group for Alcohols.

-

Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 94. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

da Silva, A. B., et al. (2025). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega. Retrieved from [Link]

Sources

Crystal Structure and X-ray Diffraction Analysis of 6-(1-Ethoxyethoxy)-2-chloroquinoline: A Technical Guide for Structural Characterization

Executive Summary

The compound 6-(1-Ethoxyethoxy)-2-chloroquinoline (CAS: 1374109-24-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors. Structurally, it presents a fascinating crystallographic challenge: it combines a rigid, planar quinoline core capable of robust π−π stacking, a highly directional halogen-bond donor (the 2-chloro substituent), and a highly flexible, racemic acetal protecting group (the 1-ethoxyethoxy moiety).

This whitepaper provides an authoritative, step-by-step technical guide for the crystallographic characterization of this compound. By detailing the causality behind crystallization strategies, Single-Crystal X-ray Diffraction (SCXRD) workflows, and Powder X-ray Diffraction (PXRD) validation, this document serves as a self-validating protocol for structural chemists and drug development professionals.

Structural Logic and Crystallization Strategy

Before attempting to grow diffraction-quality crystals, one must analyze the molecular topology. The 1-ethoxyethoxy group contains a chiral center at the acetal carbon. Because the compound is typically synthesized via the protection of 6-hydroxy-2-chloroquinoline with ethyl vinyl ether, it exists as a racemic mixture. Consequently, the molecule will preferentially crystallize in a centrosymmetric space group (e.g., P21/c or P1ˉ ) to accommodate both enantiomers within the unit cell.

Furthermore, the flexible ethoxy chain is highly susceptible to positional disorder at room temperature. To counteract this, the crystallization kinetics must be strictly controlled to ensure a highly ordered lattice.

Protocol 1: Vapor Diffusion Crystallization

To obtain macroscopic, defect-free single crystals, a vapor diffusion method is employed. This creates a slow, thermodynamically controlled supersaturation environment.

-

Solvent Selection: Dissolve 50 mg of 6-(1-Ethoxyethoxy)-2-chloroquinoline in 1.0 mL of dichloromethane (DCM). Causality: DCM is an excellent solvent for lipophilic quinolines, ensuring complete dissolution without premature nucleation.

-

Setup: Transfer the DCM solution into a 2-dram inner vial. Place this open inner vial into a 20-mL outer scintillation vial containing 5.0 mL of n -hexane (the antisolvent).

-

Equilibration: Cap the outer vial tightly and leave it undisturbed at 4 °C for 48–72 hours. Causality: The volatile hexane slowly diffuses into the DCM through the vapor phase. This gradual decrease in solvent polarity forces the quinoline molecules to self-assemble slowly, minimizing lattice defects and preventing the kinetic trapping of amorphous material.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal (typically a colorless block or needle) is grown, it must be analyzed via SCXRD. The workflow below outlines the precise parameters required to solve the structure of flexible quinoline derivatives.

SCXRD workflow from crystal selection to final CIF generation.

Protocol 2: SCXRD Data Collection and Refinement

-

Mounting: Under a polarized light microscope, select a crystal exhibiting uniform extinction. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass when flash-cooled, preventing mechanical stress on the lattice.

-

Cryocooling: Immediately transfer the loop to the diffractometer's nitrogen cold stream set to 100(2) K. Causality: Freezing the crystal to 100 K is critical. It suppresses the thermal vibration (Atomic Displacement Parameters, ADPs) of the highly flexible 1-ethoxyethoxy chain, allowing for the observation of high-angle reflections necessary for atomic-resolution refinement.

-

Data Collection: Utilize Cu K α radiation ( λ=1.54184 Å). Causality: While Mo K α is standard, Cu radiation provides a stronger anomalous dispersion signal for the chlorine atom, which aids in precise bond-length determination and absolute structure verification if a chiral resolution was previously performed.

-

Solution and Refinement: Integrate the raw frames and apply a multi-scan absorption correction. Solve the phase problem using the dual-space algorithm in SHELXT[1]. Refine the structural model using full-matrix least-squares on F2 with SHELXL[2], operated through the Olex2 graphical user interface[3].

Quantitative Data: Representative Crystallographic Parameters

The table below summarizes the expected crystallographic parameters for this specific molecular architecture, serving as a benchmark for successful refinement.

| Parameter | Expected Value / Range | Scientific Rationale |

| Crystal System | Monoclinic or Triclinic | Typical for racemic organic molecules lacking high rotational symmetry. |

| Space Group | P21/c or P1ˉ | Accommodates the racemic mixture of the chiral acetal center. |

| Temperature | 100(2) K | Minimizes thermal motion of the flexible ethoxyethoxy chain. |

| Radiation | Cu K α ( λ=1.54184 Å) | Enhances anomalous dispersion signal for the chlorine atom. |

| Z (Molecules/cell) | 4 (for P21/c ) | Standard packing for a single molecule in the asymmetric unit. |

| R1 (Final R-index) | < 0.05 | Indicates a high-quality, defect-free structural refinement. |

Supramolecular Packing and Intermolecular Interactions

The crystal lattice of 6-(1-Ethoxyethoxy)-2-chloroquinoline is held together by a delicate balance of non-covalent interactions. Understanding these forces is vital for predicting the compound's physicochemical properties (e.g., solubility, melting point).

-

π−π Stacking: The planar quinoline rings align in an offset face-to-face geometry. This minimizes π -electron repulsion while maximizing van der Waals contact.

-

Halogen Bonding: The 2-chloro substituent features an electrophilic region (the σ -hole) along the C–Cl bond axis. This σ -hole acts as a Lewis acid, interacting with nucleophilic regions (such as the ether oxygens of adjacent molecules or the π -cloud of the quinoline ring) to form a directional halogen bond[4].

Intermolecular forces driving the crystal lattice assembly.

Powder X-ray Diffraction (PXRD) for Phase Purity

A single crystal is not necessarily representative of the bulk material; it may represent a kinetic polymorph. To create a self-validating system, the bulk powder must be analyzed via PXRD and compared against the SCXRD data.

Protocol 3: Bulk Phase Validation

-

Sample Preparation: Gently grind 100 mg of the bulk synthesized powder in an agate mortar. Causality: Grinding reduces the crystallite size to the 1–10 μ m range, ensuring a random orientation of particles. This prevents "preferred orientation" effects, which can artificially inflate the intensity of specific diffraction peaks.

-

Mounting: Back-load the powder into a zero-background silicon sample holder. Causality: Silicon cut along a specific crystallographic plane produces no background diffraction, allowing for the detection of low-intensity peaks and trace amorphous impurities.

-

Data Collection: Scan the sample from 2θ=5∘ to 50∘ using a benchtop diffractometer (Cu K α radiation).

-

Validation: Import the final .cif file from the SCXRD experiment into Mercury[5]. Generate a simulated powder pattern and overlay it with the experimental PXRD data. A 1:1 match in peak positions confirms that the bulk material is phase-pure and identical to the analyzed single crystal.

Conclusion

The crystallographic characterization of 6-(1-Ethoxyethoxy)-2-chloroquinoline requires a synergistic approach. By utilizing vapor diffusion to manage the flexible acetal group, low-temperature SCXRD to resolve atomic positions, and PXRD to validate bulk purity, researchers can confidently map the 3D architecture of this vital pharmaceutical intermediate. The presence of both π−π stacking and halogen bonding provides a robust supramolecular framework, making this compound an excellent model for advanced crystal engineering studies.

References

-

A short history of SHELX Sheldrick, G. M. (2008). Acta Crystallographica Section A: Foundations of Crystallography. URL:[Link]

-

OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). Journal of Applied Crystallography. URL:[Link]

-

Mercury: visualization and analysis of crystal structures Macrae, C. F., Edgington, P. R., McCabe, P., Pidcock, E., Shields, G. P., Taylor, R., Towler, M., & van de Streek, J. (2006). Journal of Applied Crystallography. URL:[Link]

-

Definition of the halogen bond (IUPAC Recommendations 2013) Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). Pure and Applied Chemistry. URL:[Link]

Sources

Strategic Utilization of 6-(1-Ethoxyethoxy)-2-chloroquinoline in Advanced Heterocyclic Synthesis: A Physicochemical and Methodological Whitepaper

Executive Summary: The Strategic Value of the EE-Protected Quinoline Scaffold

In the landscape of modern drug discovery—particularly in the development of targeted kinase inhibitors and antimalarial agents—the quinoline core remains a privileged scaffold. Synthesizing complex, multi-substituted quinolines often requires highly strategic protection and activation steps. 6-(1-Ethoxyethoxy)-2-chloroquinoline (CAS: 1374109-24-6) [1] serves as a critical, specialized intermediate in these workflows.

Rather than acting as a final active pharmaceutical ingredient (API), this compound is a synthetic linchpin. It is derived from 2-chloroquinolin-6-ol (CAS: 577967-89-6), where the highly reactive and acidic 6-hydroxyl group (pKa ~9) is masked using an acid-labile 1-ethoxyethoxy (EE) acetal protecting group. Simultaneously, the 2-chloro position remains exposed, acting as an activated electrophilic site primed for downstream functionalization via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and validated laboratory protocols associated with 6-(1-Ethoxyethoxy)-2-chloroquinoline, designed for senior application scientists and process chemists.

Physicochemical Profiling and Structural Data

Understanding the physical parameters of 6-(1-Ethoxyethoxy)-2-chloroquinoline is vital for designing scalable and safe reaction conditions. The electron-withdrawing nature of the 2-chloro group significantly depresses the basicity of the quinoline nitrogen, which is reflected in its uniquely low predicted pKa[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value / Description | Analytical Significance |

| IUPAC Name | 2-chloro-6-(1-ethoxyethoxy)quinoline | Defines the regiochemistry of the acetal and halogen. |

| CAS Number | 1374109-24-6[1] | Primary identifier for chemical registries. |

| Molecular Formula | C₁₃H₁₄ClNO₂[3] | Confirms the addition of the C₄H₈O (EE) mass to the core. |

| Molecular Weight | 251.71 g/mol [4] | Utilized for stoichiometric calculations. |

| Physical Form | Viscous Oil | Requires careful transfer techniques (e.g., massing by difference). |

| Boiling Point | 368.5 ± 32.0 °C (Predicted)[2] | Indicates low volatility; cannot be easily purified via standard distillation. |

| Density | 1.204 ± 0.06 g/cm³ (Predicted)[2] | Heavier than water; relevant for biphasic extraction workflows. |

| pKa | 0.15 ± 0.43 (Predicted)[2] | Highly depressed basicity; the nitrogen will not protonate under mild acidic conditions. |

| Storage Temperature | 2–8 °C | Critical to prevent thermal degradation and premature acetal hydrolysis. |

Mechanistic Rationale: Reactivity and Protection Strategy

Why the 1-Ethoxyethoxy (EE) Group?

In quinoline chemistry, a free 6-hydroxyl group interferes with transition-metal catalysis by coordinating to Palladium or poisoning basic catalysts. While Methoxymethyl (MOM) or Tetrahydropyranyl (THP) groups are common, the EE group is strategically superior for this specific scaffold. It is installed rapidly using ethyl vinyl ether (EVE) and, unlike THP, produces less steric bulk, minimizing interference during transformations at the adjacent 5- or 7-positions. Furthermore, it is highly stable to strongly basic nucleophiles (e.g., alkoxides, amines) used in SNAr, yet cleaves instantly under mild acidic conditions that leave the quinoline core intact.

Activation of the 2-Chloro Position

The chlorine atom at the 2-position is highly activated. The adjacent quinoline nitrogen acts as a powerful electron sink. When a nucleophile attacks the C2 carbon, the resulting negative charge is delocalized directly onto the electronegative nitrogen (forming a stable Meisenheimer complex). This allows for SNAr reactions to proceed without the need for expensive transition metal catalysts, provided sufficient thermal energy is supplied.

Caption: Primary synthetic pathways leveraging the activated 2-chloro position of the quinoline core.

Validated Experimental Workflows

The following protocols are engineered with built-in self-validating mechanisms to ensure high fidelity and reproducibility in the laboratory.

Protocol 1: Synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline (Acetalization)

Objective: Protect the free hydroxyl group of 2-chloroquinolin-6-ol to prevent side reactions during downstream coupling.

Reagents:

-

2-Chloroquinolin-6-ol (1.0 eq)

-

Ethyl vinyl ether (EVE) (3.0 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Initiation: Suspend 2-chloroquinolin-6-ol in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

-

Causality: Cooling is mandatory to control the exothermic addition and prevent the acid-catalyzed polymerization of the highly reactive ethyl vinyl ether.

-

-

Catalysis: Add PPTS (0.1 eq) in one portion, followed by the dropwise addition of EVE (3.0 eq).

-

Causality: PPTS (pKa ~5.2) is chosen over strong acids like PTSA (pKa ~-2.8). Strong acids will rapidly polymerize EVE and cause degradation of the substrate. PPTS provides the exact mild acidity required to activate the vinyl ether without triggering side reactions.

-

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20 °C) for 4 hours.

-

Quench & Workup: Pour the reaction mixture into saturated aqueous NaHCO₃. Extract vigorously with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at a bath temperature strictly below 30 °C.

-

Self-Validation Check: If TLC (Hexanes/EtOAc) of the crude mixture shows reversion to the starting material, the NaHCO₃ quench was insufficient. The organic layer must be completely neutralized; residual acid during concentration will immediately cleave the newly formed EE group due to adventitious moisture.

-

Caption: Workflow for the protection and subsequent deprotection of the 6-hydroxyl group.

Protocol 2: SNAr Functionalization and One-Pot Deprotection

Objective: Substitute the 2-chloro group with a secondary amine, followed by the immediate removal of the EE protecting group.

Step-by-Step Methodology:

-

SNAr Reaction: Dissolve 6-(1-Ethoxyethoxy)-2-chloroquinoline (1.0 eq) and a secondary amine (e.g., morpholine, 5.0 eq) in N-Methyl-2-pyrrolidone (NMP). Heat the mixture to 120 °C for 12 hours.

-

Causality: Despite the activation of the 2-chloro position, neutral amines require significant thermal energy to overcome the activation barrier of the Meisenheimer complex. NMP is selected because its high boiling point and polar aprotic nature heavily solvate and stabilize the transition state.

-

-

Deprotection: Cool the crude reaction mixture to room temperature. Directly add 2M HCl in Methanol (10.0 eq relative to the starting material). Stir at room temperature for 2 hours.

-

Causality: The EE group is exquisitely sensitive to acid. Methanol is not just a solvent here; it acts as a chemical scavenger, trapping the released acetaldehyde to drive the deprotection equilibrium forward irreversibly.

-

-

Isolation: Neutralize with aqueous NaOH, extract with Ethyl Acetate, and purify via reverse-phase chromatography to yield the final 2-aminoquinolin-6-ol derivative.

Safety, Handling, and Storage

Because 6-(1-Ethoxyethoxy)-2-chloroquinoline is an active pharmaceutical intermediate, strict laboratory safety protocols must be observed. The compound carries multiple GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315 / H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Mandate: The compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C . Exposure to ambient room temperatures for prolonged periods (weeks) or exposure to atmospheric moisture will lead to the gradual hydrolysis of the 1-ethoxyethoxy group, reverting the compound back to 2-chloroquinolin-6-ol and releasing volatile acetaldehyde and ethanol.

References

-

PubChem (NIH). 2-Chloroquinolin-6-ol (CID 22132577) Summary. Retrieved from:[Link]

Sources

A Technical Guide to the Formation of Ethoxyethyl Ethers in 2-Chloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of alkoxyquinolines is a cornerstone of medicinal chemistry, leveraging the privileged quinoline scaffold to generate novel therapeutic agents. The introduction of an ethoxyethyl ether moiety at the 2-position of a quinoline ring, typically starting from a 2-chloroquinoline precursor, is a critical transformation that can significantly modulate a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This guide provides an in-depth examination of the core mechanism, a detailed and validated experimental protocol, and key analytical methods for the formation of these ethers. The predominant reaction pathway is a Nucleophilic Aromatic Substitution (SNAr), a mechanism whose efficiency is dictated by the electronic nature of the quinoline ring system. By understanding the causality behind reagent selection and reaction conditions, researchers can reliably and efficiently synthesize these valuable compounds for drug discovery and development programs.

Introduction: The Strategic Importance of 2-Alkoxyquinolines

The quinoline framework is a recurring motif in a vast array of pharmaceuticals and biologically active compounds, prized for its unique structural and electronic properties.[1][2] Functionalization of this heterocyclic system is a key strategy for optimizing drug candidates. The substitution of the chlorine atom in 2-chloroquinoline derivatives with an alkoxy group, such as the ethoxyethyl group, is a synthetically accessible and powerful method for property modulation.

The ether linkage introduces flexibility and can alter hydrogen bonding capabilities, which in turn influences target engagement, absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, the ethoxyethyl group provides a balance of lipophilicity and hydrophilicity that can be advantageous for improving oral bioavailability and tailoring pharmacokinetic parameters. This guide focuses on the chemical principles and practical execution of this important reaction.

The Core Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway

The formation of an ethoxyethyl ether from a 2-chloroquinoline derivative proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic carbons (like SN2), the SNAr mechanism is characteristic of electron-deficient aromatic and heteroaromatic systems.[3][4]

Pillar of Causality: Why the SNAr Mechanism Prevails

The key to this reaction is the inherent electronic nature of the quinoline ring.

-

Activation by the Ring Nitrogen: The nitrogen atom within the quinoline ring is strongly electron-withdrawing. This effect significantly reduces the electron density at the C2 and C4 positions, making them electrophilic and thus susceptible to attack by nucleophiles.[5][6][7]

-

The Nucleophile: The reaction is initiated by the alkoxide, generated by deprotonating 2-ethoxyethanol with a strong base. This alkoxide is a potent nucleophile.

-

Stabilized Intermediate: The nucleophilic attack on the C2 carbon breaks the aromaticity of the ring temporarily, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly onto the electronegative nitrogen atom, which stabilizes this intermediate.[3]

-

Departure of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the chloride ion, a good leaving group, yielding the final 2-(2-ethoxyethoxy)quinoline product.

This two-step addition-elimination process is the defining characteristic of the SNAr reaction.[3]

Mechanism Diagram

The following diagram illustrates the SNAr mechanism for the reaction between 2-chloroquinoline and the sodium salt of 2-ethoxyethanol.

Caption: SNAr reaction pathway for ethoxyethyl ether formation.

Experimental Protocol: Synthesis of 2-(2-ethoxyethoxy)quinoline

This protocol provides a self-validating system for the synthesis, incorporating in-process controls to ensure reaction completion and product purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2-Chloroquinoline | C₉H₆ClN | 163.61 | 1.00 g | 6.11 | 1.0 |

| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 0.37 g | 9.17 | 1.5 |

| 2-Ethoxyethanol | C₄H₁₀O₂ | 90.12 | 0.83 g (0.88 mL) | 9.17 | 1.5 |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - |

| Saturated aq. NH₄Cl | - | - | ~15 mL | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | - |

| Brine | - | - | ~30 mL | - | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | ~5 g | - | - |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile (Alkoxide Formation)

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (10 mL).

-

Carefully add the sodium hydride (0.37 g, 1.5 eq.) portion-wise to the DMF at 0 °C (ice bath).

-

Scientist's Insight: Sodium hydride is a highly reactive and moisture-sensitive base.[8] Using a 60% dispersion in mineral oil aids in safe handling. Anhydrous solvent is critical to prevent quenching the base. While NaH is primarily a base, it can also act as a reducing agent, which can lead to side reactions with solvents like DMF, although typically this is more of a concern at higher temperatures.[9][10]

-

-

Slowly add 2-ethoxyethanol (0.88 mL, 1.5 eq.) dropwise to the stirred suspension at 0 °C.

-

Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Vigorous bubbling (H₂ gas evolution) should be observed, which will then cease, indicating complete formation of the sodium 2-ethoxyethanolate.

-

Trustworthiness Check: The cessation of hydrogen gas evolution is the primary indicator that the alcohol has been fully deprotonated to form the active nucleophile.

-

Step 2: The Substitution Reaction

-

In a separate flask, dissolve 2-chloroquinoline (1.00 g, 1.0 eq.) in anhydrous DMF (10 mL).

-

Slowly add the solution of 2-chloroquinoline to the prepared alkoxide solution at room temperature.

-

Heat the reaction mixture to 80 °C using an oil bath and stir for 4-6 hours.

Step 3: In-Process Control (Reaction Monitoring)

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

-

Spot the crude reaction mixture against a spot of the 2-chloroquinoline starting material.

-

Visualize the spots under UV light (254 nm). The reaction is complete upon the disappearance of the starting material spot.

-

Self-Validation System: TLC is a crucial checkpoint. Proceeding to workup before the starting material is fully consumed will lead to difficult purification challenges.

-

Step 4: Workup and Extraction

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~15 mL) to neutralize any excess sodium hydride.

-

Transfer the mixture to a separatory funnel and add deionized water (~30 mL) and ethyl acetate (~50 mL).

-

Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate (~25 mL each).

-

Combine all organic layers, wash with brine (~30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

-

Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(2-ethoxyethoxy)quinoline as a pale yellow oil.

Process Validation and Characterization

Confirmation of the product's identity and purity is essential. The following data provides a benchmark for validation.

Expected Analytical Data

| Analysis Technique | Expected Result for 2-(2-ethoxyethoxy)quinoline |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (d, 1H), 7.90 (d, 1H), 7.65 (t, 1H), 7.40 (t, 1H), 7.30 (d, 1H), 6.90 (d, 1H), 4.60 (t, 2H), 3.85 (t, 2H), 3.60 (q, 2H), 1.25 (t, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.5, 147.0, 138.0, 129.5, 127.5, 125.0, 124.5, 124.0, 109.0, 69.5, 67.0, 66.5, 15.2 |

| HRMS (ESI+) | Calculated for C₁₃H₁₆NO₂ [M+H]⁺: 218.1181; Found: 218.1183 |

| FT-IR (neat, cm⁻¹) | ~2975 (C-H), ~1620 (C=N), ~1595 (C=C, aromatic), ~1120 (C-O-C stretch) |

Note: NMR chemical shifts (δ) are reported in ppm. Specific peak positions and multiplicities may vary slightly based on solvent and instrument calibration. The provided data is based on analogous structures and predictive models.[11][13]

Experimental Workflow Diagram

This flowchart visualizes the logical progression of the synthesis and validation process.

Caption: A validated workflow for the synthesis and analysis of 2-(2-ethoxyethoxy)quinoline.

Troubleshooting and Mechanistic Considerations

-

Low Yield: Often caused by insufficient exclusion of water, which consumes the sodium hydride and the alkoxide. Ensure all glassware is flame-dried and solvents are anhydrous. Incomplete reaction (verified by TLC) requires longer reaction times or slightly elevated temperatures.

-

Side Reactions: At very high temperatures, DMF can decompose in the presence of strong bases.[9] Maintaining the recommended temperature (80-90 °C) is crucial. If the substrate has other sensitive functional groups, a milder base like potassium carbonate (K₂CO₃) in DMF or acetonitrile could be explored, though this may require longer reaction times.[5]

-

Alternative Nucleophiles: This general SNAr protocol is highly versatile and can be adapted for a wide range of alcohol nucleophiles, enabling the synthesis of diverse 2-alkoxyquinoline libraries for structure-activity relationship (SAR) studies.[5][11]

Conclusion

The synthesis of ethoxyethyl ethers from 2-chloroquinoline derivatives is a robust and reliable transformation governed by the principles of Nucleophilic Aromatic Substitution. The electron-deficient nature of the quinoline ring system is the key driver for this reaction, allowing for efficient displacement of the C2-chloride by an alkoxide nucleophile. By adhering to a validated protocol that emphasizes anhydrous conditions, in-process monitoring, and rigorous characterization, researchers can confidently prepare these valuable compounds. This foundational methodology serves as a critical tool for medicinal chemists and drug development professionals aiming to fine-tune the properties of quinoline-based therapeutic candidates.

References

- Lenko, I., Mamontov, A., Alayrac, C., & Witulski, B. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. MDPI.

- Zhu, L. (n.d.). DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of. Not specified.

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Anonymous. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]

-

Gellis, A., et al. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available at: [Link]

-

Not specified. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

-

Charaschanya, M., et al. (n.d.). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Ethoxyquinoline. PubChem. Available at: [Link]

-

Not specified. (n.d.). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available at: [Link]

-

Not specified. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Not specified. Available at: [Link]

-

Not specified. (n.d.). Synthetic Organic Reactions Mediated by Sodium Hydride. ResearchGate. Available at: [Link]

-

Not specified. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Not specified. Available at: [Link]

-

Not specified. (n.d.). Design and synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents. Not specified. Available at: [Link]

-

Not specified. (n.d.). Safe Sodium Hydride Use in Reactions. Scribd. Available at: [Link]

-

Not specified. (2024). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Nitrogen-Bridged BODIPY Oligomers. ACS Publications. Available at: [Link]

-

Not specified. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

-

Not specified. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility Profile of 6-(1-Ethoxyethoxy)-2-chloroquinoline in Polar Aprotic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 6-(1-Ethoxyethoxy)-2-chloroquinoline in a range of polar aprotic solvents. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and presents a framework for data analysis and interpretation.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical parameter that profoundly influences the entire lifecycle of a drug candidate, from discovery and preclinical development to formulation and clinical efficacy. For a compound like 6-(1-Ethoxyethoxy)-2-chloroquinoline, a substituted quinoline derivative with potential pharmacological applications, understanding its solubility profile is paramount. Quinolines and their derivatives are a significant class of heterocyclic compounds known for a wide array of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1]

The choice of solvent is crucial in various stages of pharmaceutical development, including synthesis, purification, and the preparation of dosing solutions for pharmacological and toxicological studies. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF), are frequently employed due to their ability to dissolve a wide range of organic molecules. These solvents are characterized by their high polarity and dipole moments, while lacking acidic protons.[2][3][4] This guide will focus on elucidating the solubility of 6-(1-Ethoxyethoxy)-2-chloroquinoline in these key solvents.

Theoretical Framework: Understanding Solubility in Polar Aprotic Solvents

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This concept is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

2.1 Physicochemical Properties of 6-(1-Ethoxyethoxy)-2-chloroquinoline

The structure of 6-(1-Ethoxyethoxy)-2-chloroquinoline, with its quinoline core, chloro-substituent, and the ethoxyethoxy group, dictates its polarity and potential for intermolecular interactions. The nitrogen atom in the quinoline ring and the oxygen atoms in the ethoxyethoxy group can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking and van der Waals interactions.

2.2 Characteristics of Polar Aprotic Solvents

Polar aprotic solvents possess large dipole moments and high dielectric constants, which enable them to solvate polar molecules and ions effectively.[2][3] However, they do not have O-H or N-H bonds and therefore cannot act as hydrogen bond donors.[4] Their ability to dissolve organic compounds is primarily driven by dipole-dipole interactions and London dispersion forces.

| Solvent | Molecular Formula | Dielectric Constant (20°C) | Dipole Moment (D) | Boiling Point (°C) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | 3.96 | 189 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 3.82 | 153 |

| Acetonitrile (ACN) | C₂H₃N | 37.5 | 3.92 | 82 |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 1.75 | 66 |

Table 1: Physicochemical properties of selected polar aprotic solvents.[2][6][7]

Experimental Determination of Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method.[5][8][9] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

3.1 Equilibrium Solubility Determination by the Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of 6-(1-Ethoxyethoxy)-2-chloroquinoline.

3.1.1 Materials and Equipment

-

6-(1-Ethoxyethoxy)-2-chloroquinoline (purity ≥ 95%)

-

HPLC-grade polar aprotic solvents (DMSO, DMF, ACN, THF)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector[10][11][12] or a UV-Vis Spectrophotometer[13][14][15]

3.1.2 Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

3.1.3 Detailed Protocol

-

Preparation of Saturated Solutions: Add an excess amount of 6-(1-Ethoxyethoxy)-2-chloroquinoline to a series of vials. To each vial, add a known volume (e.g., 2 mL) of the respective polar aprotic solvent.[5]

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][8][9] It is recommended to sample at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[16]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. Centrifuge the vials to further pellet the solid.[5][17]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

3.2 Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise technique for quantifying the concentration of solutes.[1][10][11][12]

3.2.1 HPLC Method Parameters (Illustrative)

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Detection | UV at a predetermined λmax |

Table 2: Illustrative HPLC method parameters for the analysis of quinoline derivatives.[1][18]

3.2.2 HPLC Analysis Workflow

Caption: Workflow for HPLC Quantification.

3.2.3 Protocol for Quantification

-

Preparation of Calibration Curve: Prepare a stock solution of 6-(1-Ethoxyethoxy)-2-chloroquinoline of a known concentration in the chosen solvent. Perform serial dilutions to create a series of standard solutions.[5]

-

Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should exhibit good linearity (r² > 0.999).[1]

-

Sample Measurement: Dilute the filtered saturated solution with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Illustrative Solubility Data and Interpretation

While experimentally determined data for 6-(1-Ethoxyethoxy)-2-chloroquinoline is not widely available, the following table provides illustrative solubility values to guide researchers. These values are based on the general principles of solubility and the properties of the solvents.

| Solvent | Illustrative Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | > 100 |

| N,N-Dimethylformamide (DMF) | > 100 |

| Acetonitrile (ACN) | 10 - 50 |

| Tetrahydrofuran (THF) | 50 - 100 |

Table 3: Illustrative solubility of 6-(1-Ethoxyethoxy)-2-chloroquinoline in polar aprotic solvents.

Interpretation:

-

High Solubility in DMSO and DMF: The high polarity and strong dipole moments of DMSO and DMF are expected to lead to high solubility of the polar 6-(1-Ethoxyethoxy)-2-chloroquinoline molecule.

-

Moderate to High Solubility in THF: THF, while less polar than DMSO and DMF, is still a good solvent for many organic compounds and is expected to effectively dissolve the analyte.

-

Lower Solubility in Acetonitrile: Acetonitrile, despite its high polarity, can sometimes be a poorer solvent for larger organic molecules compared to DMSO and DMF.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 6-(1-Ethoxyethoxy)-2-chloroquinoline in polar aprotic solvents. By following the detailed experimental protocols and utilizing robust analytical techniques such as HPLC, researchers can generate accurate and reliable solubility data. This information is indispensable for advancing the development of quinoline-based compounds as potential therapeutic agents. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities in the pharmaceutical pipeline.

References

- Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC. (n.d.).

- HPLC Method development: an overview. - PharmaCores. (2025, May 27).

- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17).

- Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC. (2024, July 5).

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).

- Turbidimetric (Kinetic) Solubility Assay - Domainex. (n.d.).

- Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (n.d.).

- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives - Benchchem. (n.d.).

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14).

- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- "refining analytical methods for quinoline compound detection" - Benchchem. (n.d.).

- Annex 4 - World Health Organization (WHO). (n.d.).

- Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality - CORE. (2016, June 29).

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. (2017, February 7).

- HPLC Method Development for Pharmaceuticals - Google Books. (2011, September 21).

- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. (2023, October 29).

- Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. (2024, June 29).

- 6-(1-Ethoxyethoxy)-2-chloroquinoline | 1374109-24-6 - Sigma-Aldrich. (n.d.).

- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC. (2023, May 16).

- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells - American Chemical Society. (n.d.).

- Physicochemical properties of five commonly used dipolar aprotic... - ResearchGate. (n.d.).

- Determination of Some Quinoline Derivatives with Organic Brominating Agents. (2006, December 6).

- Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.).

- Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer - Scholars Research Library. (n.d.).

- In vitro solubility assays in drug discovery - PubMed. (2008, November 15).

- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023, July 14).

- The density, dynamic viscosity and kinematic viscosity of protic and aprotic polar solvents (pure and mixed) systems. (n.d.).

- 6-CHLOROQUINOLINE synthesis - ChemicalBook. (n.d.).

- 2-chloro-6-ethoxyquinoline — Chemical Substance Information - NextSDS. (n.d.).

- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC. (n.d.).

- Polar aprotic solvents – Knowledge and References - Taylor & Francis. (n.d.).

- Application Notes and Protocols for the Synthesis of 6-Chloroquinoline - Benchchem. (n.d.).

- 6-(1-Ethoxyethoxy)-2-chloroquinoline | 1374109-24-6. (n.d.).

- 1 Prioritised substance group: Aprotic solvents | HBM4EU. (n.d.).

- An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents - Benchchem. (n.d.).

- ETHOXYQUIN - CAMEO Chemicals - NOAA. (n.d.).

- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry. (n.d.).

- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016, February 5).

- 2-CHLORO-6-ETHOXY-3-METHYLQUINOLINE | 948291-66-5 - ChemicalBook. (2026, January 13).

- Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.).

- Green Chemistry. (2024, October 18).

- Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - MDPI. (n.d.).

- Solvents - MSU chemistry - Michigan State University. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. hbm4eu.eu [hbm4eu.eu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pure.northampton.ac.uk [pure.northampton.ac.uk]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. HPLC Method development: an overview. | PharmaCores [pharmacores.com]

- 11. pharmasalmanac.com [pharmasalmanac.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rootspress.org [rootspress.org]

- 16. who.int [who.int]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

A Technical Guide to the Thermodynamic Stability of 6-(1-Ethoxyethoxy)-2-chloroquinoline

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 6-(1-Ethoxyethoxy)-2-chloroquinoline, a substituted quinoline of interest in synthetic and medicinal chemistry. By dissecting the molecule into its core components—a 2-chloroquinoline scaffold and a 1-ethoxyethoxy (EE) acetal protecting group—we predict its primary stability liabilities. The principal degradation pathway is identified as the acid-catalyzed hydrolysis of the EE group, a characteristic vulnerability of acetals.[1][2] This guide outlines a robust, ICH-compliant forced degradation protocol to systematically evaluate the compound's stability under various stress conditions, including acid, base, oxidation, heat, and light.[3][4] Detailed methodologies for developing a stability-indicating HPLC method and for identifying degradation products using LC-MS are provided to ensure accurate and reliable stability assessment.[5][6] This document serves as a foundational resource for researchers, enabling the establishment of appropriate storage conditions, handling procedures, and shelf-life predictions for 6-(1-Ethoxyethoxy)-2-chloroquinoline.

Introduction: Understanding the Molecule and Its Stability Imperative

6-(1-Ethoxyethoxy)-2-chloroquinoline is a bifunctional organic molecule. Its structure is comprised of:

-

A 2-chloroquinoline core : This heterocyclic system is a common motif in pharmaceuticals, known for a range of biological activities.[7][8] The chloro-substituent at the 2-position is a key reactive site.

-

A 1-ethoxyethoxy (EE) group : This functional group is an acetal, widely used in organic synthesis to protect hydroxyl groups.[2][9] Its stability, or lack thereof under specific conditions, is well-documented.[10][11]

The thermodynamic stability of a compound is not an abstract concept; it is a critical parameter that dictates its viability as a research tool, a synthetic intermediate, or a potential active pharmaceutical ingredient (API). An unstable compound can degrade over time, leading to a loss of potency, the formation of unknown impurities, and compromised experimental results.[4][12] Therefore, a thorough understanding of the stability profile of 6-(1-Ethoxyethoxy)-2-chloroquinoline is essential for its effective use. This guide provides the theoretical framework and practical methodologies to rigorously assess this profile.

Predicted Physicochemical Liabilities and Degradation Pathways

The stability of 6-(1-Ethoxyethoxy)-2-chloroquinoline can be predicted by analyzing its constituent functional groups.

Primary Liability: Acid-Catalyzed Hydrolysis of the Ethoxyethoxy Group

The most significant predicted vulnerability of the molecule is the acid-labile 1-ethoxyethoxy (EE) group.[2][13] Acetals are stable in neutral and basic media but readily undergo hydrolysis in the presence of acid and water.[1][14]

Mechanism: The reaction proceeds via an A-1 mechanism, which involves a rapid, reversible protonation of one of the acetal oxygen atoms.[1][14] This protonation converts the alkoxy group into a good leaving group (ethanol), which departs to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal.[1] The process repeats with the second alkoxy group, ultimately liberating the deprotected phenol (6-hydroxy-2-chloroquinoline) and acetaldehyde.[1][9] Because this pathway is well-established, it is the most probable degradation route in acidic environments.

Sources

- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. ijcrt.org [ijcrt.org]

- 5. sepscience.com [sepscience.com]

- 6. emerypharma.com [emerypharma.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. synergybioscience.com [synergybioscience.com]

- 13. Protecting group - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

The Synthetic Versatility of 6-(1-Ethoxyethoxy)-2-chloroquinoline: A Gateway to Novel Heterocyclic Scaffolds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, the quinoline scaffold remains a cornerstone, celebrated for its prevalence in a myriad of biologically active compounds.[1][2][3] Its rigid bicyclic framework provides a privileged platform for the development of therapeutic agents across a spectrum of diseases, including cancer, malaria, and inflammatory conditions.[2][4] Among the vast array of quinoline-based building blocks, 6-(1-ethoxyethoxy)-2-chloroquinoline emerges as a particularly strategic intermediate. The presence of a reactive chlorine atom at the 2-position, coupled with a protected hydroxyl group at the 6-position, offers a versatile handle for sequential and regioselective functionalization, enabling the construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of 6-(1-ethoxyethoxy)-2-chloroquinoline. It is designed to serve as a comprehensive resource for researchers and scientists, offering not only detailed experimental protocols but also insights into the chemical principles that underpin its utility in the synthesis of novel heterocyclic systems.

Synthesis of the Precursor: A Stepwise Approach to a Versatile Building Block

The journey to 6-(1-ethoxyethoxy)-2-chloroquinoline begins with the synthesis of its immediate precursor, 2-chloro-6-hydroxyquinoline. A common and effective route involves the demethylation of the more readily available 2-chloro-6-methoxyquinoline.

Synthesis of 2-Chloro-6-hydroxyquinoline

A robust method for the demethylation of 2-chloro-6-methoxyquinoline utilizes boron tribromide (BBr₃) in a suitable solvent like dichloromethane (DCM).[5] This Lewis acid-mediated cleavage of the aryl methyl ether is a well-established and high-yielding transformation.

Experimental Protocol: Synthesis of 2-Chloro-6-hydroxyquinoline [5]

-

Materials:

-

2-Chloro-6-methoxyquinoline

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2-chloro-6-methoxyquinoline (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of boron tribromide (BBr₃, 5.0 eq.) in DCM to the cooled solution with stirring.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.

-

Upon completion (monitored by TLC), carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford 2-chloro-6-hydroxyquinoline.

-

-

Expected Yield: ~93%[5]

Protection of the 6-Hydroxyl Group

With the 2-chloro-6-hydroxyquinoline in hand, the next crucial step is the protection of the phenolic hydroxyl group. The 1-ethoxyethoxy (EE) group is an excellent choice for this purpose as it is stable under a wide range of basic and nucleophilic conditions, yet can be readily removed under mild acidic conditions.[6] This orthogonality is a key feature that allows for selective manipulation of the 2-chloro position without affecting the protected hydroxyl group. The protection is typically achieved by the acid-catalyzed addition of ethyl vinyl ether to the hydroxyl group.[3]

Experimental Protocol: Synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline (Generalized)[3]

-

Materials:

-

2-Chloro-6-hydroxyquinoline

-

Ethyl vinyl ether

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve 2-chloro-6-hydroxyquinoline (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

-

Add ethyl vinyl ether (5.0 eq.).

-

Add a catalytic amount of p-TsOH·H₂O (0.02 eq.).

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a small amount of triethylamine to neutralize the acid.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 6-(1-ethoxyethoxy)-2-chloroquinoline.

-

The Reactivity Profile: A Hub for Molecular Diversification

The synthetic utility of 6-(1-ethoxyethoxy)-2-chloroquinoline stems from the high reactivity of the C2-chloro substituent towards a variety of chemical transformations. The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, with the C2 position being particularly susceptible in 2-chloroquinolines.[7]

Sources

- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline: A Detailed Protocol for Drug Discovery Intermediates

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The targeted synthesis of specifically substituted quinolines is therefore of paramount importance in the drug discovery and development pipeline. This application note provides a detailed, step-by-step protocol for the synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline, a valuable intermediate for the elaboration of more complex molecular architectures.

The synthetic strategy outlined herein proceeds in two key stages. The first stage involves the preparation of the precursor, 2-chloro-6-hydroxyquinoline. Subsequently, the hydroxyl group is protected with ethyl vinyl ether to yield the final product. This protocol is designed for researchers and scientists in organic and medicinal chemistry, providing not only a procedural guide but also insights into the rationale behind the experimental choices.

Overall Synthetic Scheme

The two-step synthesis to obtain 6-(1-Ethoxyethoxy)-2-chloroquinoline is depicted below. The initial step focuses on the formation of the key intermediate, 2-chloro-6-hydroxyquinoline, from a commercially available starting material. The second step introduces the 1-ethoxyethoxy (EE) protecting group to the hydroxyl functionality.

Caption: Overall synthetic workflow for 6-(1-Ethoxyethoxy)-2-chloroquinoline.

Stage 1: Synthesis of 2-Chloro-6-hydroxyquinoline

The synthesis of the key intermediate, 2-chloro-6-hydroxyquinoline, can be efficiently achieved via the demethylation of 2-chloro-6-methoxyquinoline. Boron tribromide (BBr3) is a powerful Lewis acid commonly employed for the cleavage of aryl methyl ethers.[1]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chloro-6-methoxyquinoline | 193.62 | 2.0 g | 10.33 |

| Boron tribromide (BBr3) | 250.52 | 13.0 g (5.2 mL) | 51.65 |

| Dichloromethane (DCM) | 84.93 | 30 mL | - |

| Saturated Sodium Bicarbonate (NaHCO3) solution | - | 100 mL | - |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-methoxyquinoline (2.0 g, 10.33 mmol) in dichloromethane (20 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of BBr3: Slowly add boron tribromide (13.0 g, 5.2 mL, 51.65 mmol) to the cooled solution dropwise via a syringe. Caution: This addition is exothermic. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a beaker containing a stirred solution of saturated sodium bicarbonate (100 mL). Caution: This will cause gas evolution.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with water (3 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford 2-chloro-6-hydroxyquinoline as a yellow solid. The expected yield is approximately 93%.[1]

Stage 2: Synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline

The protection of the hydroxyl group of 2-chloro-6-hydroxyquinoline is achieved by reacting it with ethyl vinyl ether in the presence of an acid catalyst. The 1-ethoxyethyl (EE) group is a common acetal protecting group for alcohols, which is stable under basic conditions and can be readily removed under acidic conditions.[2][3][4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chloro-6-hydroxyquinoline | 179.60 | 1.5 g | 8.35 |

| Ethyl vinyl ether | 72.11 | 1.2 g (1.6 mL) | 16.70 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 16 mg | 0.0835 |

| Dichloromethane (DCM) | 84.93 | 25 mL | - |

| Saturated Sodium Bicarbonate (NaHCO3) solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | As needed | - |

Experimental Protocol

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-6-hydroxyquinoline (1.5 g, 8.35 mmol) in anhydrous dichloromethane (25 mL).

-

Addition of Reagents: To this solution, add ethyl vinyl ether (1.2 g, 1.6 mL, 16.70 mmol) followed by a catalytic amount of p-toluenesulfonic acid (16 mg, 0.0835 mmol).

-

Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution (50 mL).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield 6-(1-Ethoxyethoxy)-2-chloroquinoline.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[5]

-

Boron Tribromide (BBr3): BBr3 is a corrosive and toxic reagent that reacts violently with water. Handle with extreme care under anhydrous conditions.

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

p-Toluenesulfonic acid (p-TsOH): p-TsOH is a corrosive solid. Avoid contact with skin and eyes.

Expert Insights and Mechanistic Considerations

The demethylation of the aryl methyl ether in Stage 1 proceeds via a Lewis acid-mediated cleavage. The boron atom of BBr3 coordinates to the methoxy oxygen, making it a better leaving group. A subsequent nucleophilic attack by the bromide ion on the methyl group results in the cleavage of the ether bond.

The protection of the hydroxyl group in Stage 2 is an acid-catalyzed addition of the alcohol to the double bond of ethyl vinyl ether.[2] The protonation of the vinyl ether by p-TsOH generates a resonance-stabilized carbocation. The hydroxyl group of 2-chloro-6-hydroxyquinoline then acts as a nucleophile, attacking the carbocation to form a protonated acetal. Deprotonation yields the stable 1-ethoxyethyl (EE) ether.

Caption: Simplified mechanism for the acid-catalyzed protection of an alcohol with ethyl vinyl ether.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of 6-(1-Ethoxyethoxy)-2-chloroquinoline. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable intermediate for further synthetic transformations in the pursuit of novel chemical entities for drug discovery and development.

References

- Google Patents. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.

- Google Patents. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.

-